molecular formula C21H19NO3S2 B5116262 2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one

Cat. No. B5116262
M. Wt: 397.5 g/mol
InChI Key: IPRXEWBLPPRLNC-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one is a thiazole derivative that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. It has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been reported to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one in lab experiments is its ability to exhibit multiple biological activities. This compound can be used as a lead compound for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on 2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one. One of the directions is to investigate the structure-activity relationship of this compound to identify the key structural features responsible for its biological activities. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of various diseases. Finally, it is important to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one involves the condensation of 2-aminothiazole with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of allyl bromide and potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide or N,N-dimethylformamide under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one has been studied extensively for its potential applications in medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects. It has been used as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c1-3-11-26-21-22-17(20(23)27-21)12-16-9-10-18(19(13-16)24-2)25-14-15-7-5-4-6-8-15/h3-10,12-13H,1,11,14H2,2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRXEWBLPPRLNC-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SCC=C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC=C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.